Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrazolo-triazine core substituted with various functional groups such as methoxyphenyl, methyl, propyl, and ethyl ester. The compound’s structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the substituents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as refluxing and recrystallization .
Chemical Reactions Analysis
Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the substituents present on the compound .
Comparison with Similar Compounds
Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other similar compounds, such as:
1,3,5-Triazines: These compounds share a similar triazine core but differ in their substituents and biological activities.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
Other Pyrazolo[5,1-c][1,2,4]triazines: Variations in the substituents on the pyrazolo[5,1-c][1,2,4]triazine core can lead to differences in chemical reactivity and biological activity
Biological Activity
Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities associated with this compound, supported by relevant data tables and findings from various studies.
Structural Characteristics
The compound features a complex structure characterized by a pyrazolo[5,1-c][1,2,4]triazine core with substituents that enhance its biological properties. The presence of the 4-methoxyphenyl group is particularly significant as it contributes to the compound's interaction with biological targets.
Table 1: Structural Summary
Component | Description |
---|---|
Molecular Formula | C18H22N4O3 |
Molecular Weight | 342.40 g/mol |
Key Functional Groups | Pyrazole ring, methoxy group |
Synthesis Method | Reaction of hydrazine with substituted phenyl compounds |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Hydrazine Hydrate Reaction : This involves the reaction of hydrazine hydrate with appropriate carbonyl compounds.
- Cyclization Reactions : Subsequent cyclization leads to the formation of the pyrazole core.
Biological Activity
The biological activity of this compound has been extensively studied, revealing a range of pharmacological properties:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. This compound has shown efficacy against various bacterial strains.
Table 2: Antimicrobial Efficacy
Anti-inflammatory Activity
The compound has been reported to possess anti-inflammatory properties by inhibiting COX enzymes and reducing inflammatory markers in vitro.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. This compound has been tested against several cancer cell lines:
Table 3: Anticancer Activity
Case Studies
Several case studies have highlighted the effectiveness of pyrazole compounds in treating various conditions:
- Case Study on Inflammation : A study demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation.
- Cancer Treatment : Another study reported that this compound inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C19H22N4O3/c1-5-7-15-17(19(24)26-6-2)20-21-18-16(12(3)22-23(15)18)13-8-10-14(25-4)11-9-13/h8-11H,5-7H2,1-4H3 |
InChI Key |
TZMUBFHETIXLEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.